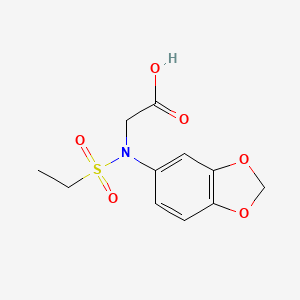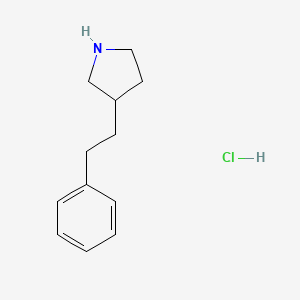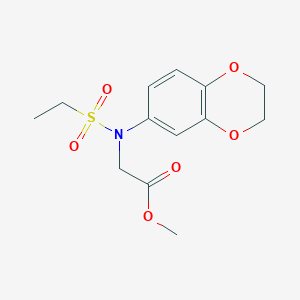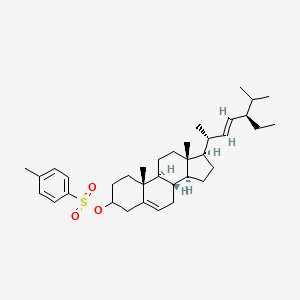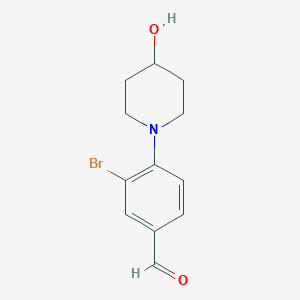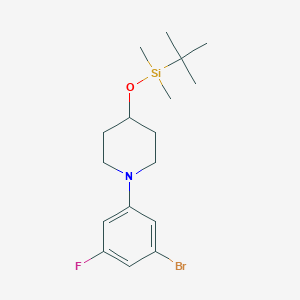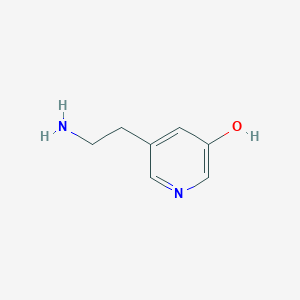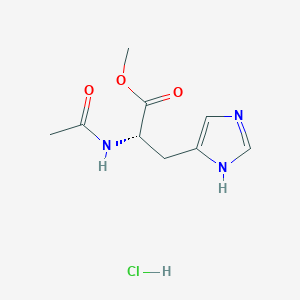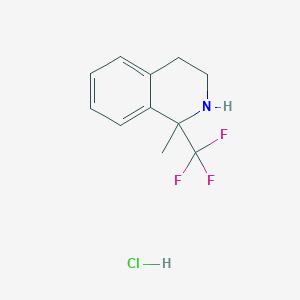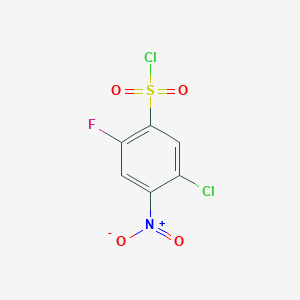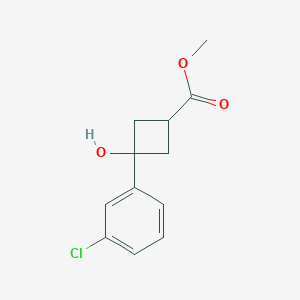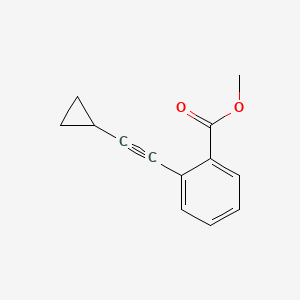![molecular formula C12H16BFN2O3 B1472976 [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid CAS No. 1449135-54-9](/img/no-structure.png)
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid” is a boronic acid derivative. It has a molecular weight of 248.09 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this method is due to its mild and functional group-tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Scientific Research Applications
Optical Modulation and Sensor Development
Phenyl boronic acids, including derivatives with fluorine substituents, have been demonstrated to play a significant role in optical modulation and sensor development. For example, these compounds have been used to create aqueous dispersions of single-walled carbon nanotubes (SWNTs) that respond to saccharide binding by quenching near-infrared fluorescence. This application is particularly relevant for saccharide recognition, indicating a potential for the development of advanced sensors for biological and environmental monitoring (Mu et al., 2012).
Synthesis and Structural Analysis
Research has also focused on the synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acids. These studies provide insights into the chemical behavior and potential applications of these compounds in creating glucose sensing materials, demonstrating their importance in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).
Organic Synthesis Applications
Fluorescence Quenching and Analytical Chemistry
Fluoro-substituted phenylboronic acids have been used in fluorescence quenching studies, which are critical in analytical chemistry for detecting various analytes. These studies have shown how the structural properties of boronic acid derivatives can influence their fluorescence quenching behavior, providing a basis for the development of new fluorescent sensors (Geethanjali et al., 2015).
Influence on Phenylboronic Compounds' Properties
Investigations into the influence of fluorine substituents on the properties of phenylboronic compounds have revealed how these modifications affect their acidity, hydrolytic stability, and spectroscopic properties. Such research is vital for designing boronic acids and their derivatives for specific applications in materials science, biology, and medicine (Gozdalik et al., 2017).
properties
CAS RN |
1449135-54-9 |
|---|---|
Product Name |
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |
Molecular Formula |
C12H16BFN2O3 |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 |
InChI Key |
MUCDVOJGMDHXTG-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



